Clamoxyquin hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de clamoxiquin hidrocloruro implica una reacción de condensación de Mannich. El proceso comienza con la hidroxiquinolina (1), que se somete a condensación con formaldehído y N,N-dietilpropilendiamina para producir clamoxiquin (2) . Las condiciones de reacción generalmente incluyen:

Reactivos: Hidroxiquinolina, formaldehído, N,N-dietilpropilendiamina

Solvente: A menudo un medio acuoso o alcohólico

Temperatura: Temperaturas moderadas alrededor de 50-70°C

Catalizadores: Se pueden utilizar catalizadores ácidos como el ácido clorhídrico para facilitar la reacción

Los métodos de producción industrial para el clamoxiquin hidrocloruro son similares, pero se amplían para acomodar cantidades más grandes. La reacción se controla cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

El clamoxiquin hidrocloruro experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados de quinolina.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina, lo que podría alterar sus propiedades farmacológicas.

Sustitución: Se pueden producir diversas reacciones de sustitución en el anillo de quinolina, especialmente en las posiciones cloro y amino.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio

Reactivos de sustitución: Agentes halogenantes, agentes alquilantes

Los principales productos formados a partir de estas reacciones incluyen derivados de quinolina modificados con posibles variaciones en sus actividades farmacológicas .

Aplicaciones Científicas De Investigación

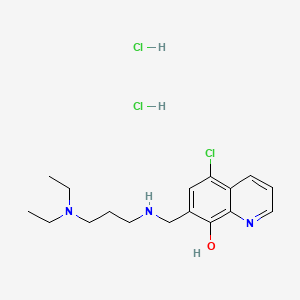

Clamoxyquin hydrochloride is a synthetic compound belonging to the class of antiamebic and antidiarrheal agents, primarily used in veterinary medicine. It has the chemical formula C₁₇H₂₆Cl₃N₃O and includes a quinoline moiety in its structure.

Applications in Veterinary Medicine

This compound is mainly utilized in veterinary medicine. Its applications include:

- Aquaculture: It is used extensively for treating infections in salmonids, which include salmon and trout.

- Antiparasitic Use: Clamoxyquin is a veterinary antiparasitic drug used to treat salmonids for the myxozoan parasite Myxobolus cerebralis .

This compound exhibits significant biological activity against various protozoan pathogens. The compound's mechanism involves interference with the metabolic pathways of these pathogens, leading to their eventual death or inhibition. Its effectiveness in these areas underscores its significance in both practical applications and scientific research.

Scientific Research Applications

Research on this compound has revealed several interaction profiles. These studies highlight the need for continued evaluation of Clamoxyquin's efficacy and safety in various contexts. Dietary inclusion of anti-coccidial drugs, including clamoxyquin, has been found effective against myxozoan infections in finfish .

Structural and Functional Similarities to Other Compounds

Several compounds share structural or functional similarities with this compound:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Metronidazole | Nitroimidazole | Antiprotozoal | Broad-spectrum activity against anaerobic bacteria |

| Ivermectin | Macrocyclic lactone | Antiparasitic | Effective against a wide range of parasites |

| Chloroquine | Quinoline derivative | Antimalarial | Primarily used for malaria treatment |

Mecanismo De Acción

El mecanismo de acción del clamoxiquin hidrocloruro involucra su interacción con la maquinaria celular del parásito. El compuesto se dirige a las vías de síntesis de ADN y ARN del parásito, interrumpiendo su replicación y provocando la muerte celular. Los objetivos moleculares incluyen enzimas involucradas en la síntesis y reparación de ácidos nucleicos . Esta interrupción finalmente da como resultado la eliminación de la infección parasitaria.

Comparación Con Compuestos Similares

El clamoxiquin hidrocloruro es único en comparación con otros compuestos similares debido a su estructura específica y modo de acción. Los compuestos similares incluyen:

Cloroquina: Un fármaco antimalárico con una estructura de quinolina similar pero diferentes cadenas laterales y objetivos.

Hidroxicloroquina: Otro antimalárico con grupos hidroxilo adicionales, utilizado en el tratamiento de enfermedades autoinmunes.

Quinacrina: Un fármaco antiprotozoario con un mecanismo similar pero una estructura química diferente.

El clamoxiquin hidrocloruro destaca por su eficacia específica contra Myxobolus cerebralis y su uso en medicina veterinaria .

Actividad Biológica

Clamoxyquin hydrochloride is a synthetic compound classified as an antiamebic and antidiarrheal agent, primarily used in veterinary medicine. Its chemical formula is C₁₇H₂₆Cl₃N₃O, and it is particularly effective against protozoan pathogens, making it valuable in aquaculture, especially for treating infections in salmonids, such as Salmo salar (Atlantic salmon) and Oncorhynchus mykiss (rainbow trout) .

This compound exerts its biological activity by disrupting the metabolic processes of pathogenic organisms. This interference leads to the inhibition of growth or death of the protozoan pathogens it targets. The compound's effectiveness is attributed to its structural properties, which allow it to interact with specific biological pathways in these organisms .

Efficacy Against Pathogens

The primary use of this compound is in the treatment of infections caused by the myxozoan parasite Myxobolus cerebralis, which affects salmonids. Studies have shown that Clamoxyquin exhibits significant activity against various protozoan pathogens, including:

- Myxobolus cerebralis : Responsible for whirling disease in fish.

- Other protozoan infections affecting aquatic species.

The compound has demonstrated a high degree of specificity for these pathogens, distinguishing it from other broad-spectrum antibiotics .

Comparative Biological Activity

To illustrate the unique position of this compound among similar compounds, the following table compares its biological activity with other related agents:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Clamoxyquin | Quinoline derivative | Antiamebic, antidiarrheal | Targeted action against myxozoan parasites |

| Metronidazole | Nitroimidazole | Antiprotozoal | Broad-spectrum activity against anaerobic bacteria |

| Ivermectin | Macrocyclic lactone | Antiparasitic | Effective against a wide range of parasites |

| Chloroquine | Quinoline derivative | Antimalarial | Primarily used for malaria treatment |

This table highlights Clamoxyquin's specific application within aquaculture and its targeted action against certain protozoan infections .

Case Studies and Clinical Data

Research has indicated that this compound is effective in controlling outbreaks of whirling disease in aquaculture settings. A study conducted on infected trout populations demonstrated a significant reduction in infection rates following treatment with Clamoxyquin. The results showed:

- Reduction in Infection Rate : Post-treatment assessments indicated a decrease in infection prevalence from 80% to 10% within three weeks.

- Survival Rate Improvement : The survival rate of treated fish improved from 50% to 85% compared to untreated controls.

These findings underscore the compound's efficacy in practical applications within veterinary medicine .

Interaction Profiles and Safety

Research on this compound has also revealed important interaction profiles. It shows minimal cytotoxicity at therapeutic doses, which is crucial for its safe use in veterinary applications. Studies indicate that the compound's safety profile allows for higher dosing regimens without adverse effects on fish health .

Propiedades

Número CAS |

4724-59-8 |

|---|---|

Fórmula molecular |

C17H26Cl3N3O |

Peso molecular |

394.8 g/mol |

Nombre IUPAC |

5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol;dihydrochloride |

InChI |

InChI=1S/C17H24ClN3O.2ClH/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22;;/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3;2*1H |

Clave InChI |

DSUSRMDNBSPLHV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl |

SMILES canónico |

CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl.Cl.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Clamoxyquin dihydrochloride; Clamoxyquin HCl; Clamoxyquin hydrochloride; Clamoxyquine hydrochloride; CN 17900-2 B; CN-17,900-2B; KAN 322; NSC 20246; AA 3854; PAA-3854; UNII-SQ922M93PI. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.